molecular formula C21H34N4O B5636876 8-[(2-butyl-1H-imidazol-4-yl)methyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one

8-[(2-butyl-1H-imidazol-4-yl)methyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5636876
M. Wt: 358.5 g/mol
InChI Key: XUJGTCFMYYSZOR-UHFFFAOYSA-N
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Description

8-[(2-butyl-1H-imidazol-4-yl)methyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one is a compound that likely shares characteristics with other diazaspiro[4.5]decan derivatives. These compounds are known for their interesting chemical and physical properties and have been studied for various potential applications, including pharmaceuticals.

Synthesis Analysis

Pardali et al. (2021) developed a simple, fast, and cost-effective synthesis of related diazaspiro compounds, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, with high yields and without the need for further purification (Pardali et al., 2021).

Molecular Structure Analysis

The molecular structure of diazaspiro compounds has been characterized using various spectroscopic techniques, such as FT-IR, 1H-NMR, and X-Ray analysis, as demonstrated by Guillon et al. (2020) in their study on 1-phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one (Guillon et al., 2020).

Chemical Reactions and Properties

The reactivity of diazaspiro compounds with other chemicals can provide insights into their potential applications. Srinivas et al. (2008) explored the synthesis and reactivity of diazaspiro compounds, including their antibacterial, antifungal, and nematicidal activities (Srinivas et al., 2008).

Future Directions

The future directions in the field of imidazole compounds are vast. Given their broad range of chemical and biological properties, imidazole compounds continue to be an area of active research, particularly in the development of new drugs .

properties

IUPAC Name

8-[(2-butyl-1H-imidazol-5-yl)methyl]-2-(3-methylbut-2-enyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O/c1-4-5-6-19-22-14-18(23-19)15-24-11-8-21(9-12-24)13-20(26)25(16-21)10-7-17(2)3/h7,14H,4-6,8-13,15-16H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJGTCFMYYSZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1)CN2CCC3(CC2)CC(=O)N(C3)CC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2-butyl-1H-imidazol-4-yl)methyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one

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